

# Physical and chemical properties of 1-Pyrimidin-2-yl-piperidin-4-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Pyrimidin-2-yl-piperidin-4-one

Cat. No.: B039174

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## An In-depth Technical Guide to 1-Pyrimidin-2-yl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Pyrimidin-2-yl-piperidin-4-one** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a pyrimidine ring and a piperidin-4-one moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Pyrimidin-2-yl-piperidin-4-one**, alongside inferred properties from closely related analogues. It further details a plausible synthetic route and discusses potential biological activities based on the known pharmacology of similar structures, offering valuable insights for researchers engaged in the development of novel therapeutics.

## Core Physical and Chemical Properties

Precise experimental data for **1-Pyrimidin-2-yl-piperidin-4-one** is not extensively available in public literature. However, its fundamental properties have been reported, and additional characteristics can be inferred from closely related compounds.

## Known Properties of 1-Pyrimidin-2-yl-piperidin-4-one

Property	Value	Source
CAS Number	116247-92-8	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O	<a href="#">[1]</a>
Molecular Weight	177.2 g/mol	<a href="#">[1]</a>

## Inferred and Predicted Physicochemical Properties

Due to the lack of specific experimental data, the following properties are based on data from closely related compounds and computational predictions. These values should be considered as estimates.

Property	Predicted/Inferred Value	Notes and Source
Melting Point	Not available	The reduced analogue, 1-(pyrimidin-2-yl)piperidin-4-ol, has a melting point of 120-125 °C. <a href="#">[2]</a> The ketone is expected to have a different but potentially comparable melting point.
Boiling Point	~354.2 ± 32.0 °C at 760 mmHg	Predicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol.
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.	Inferred from the solubility of 1-(pyrimidin-2-yl)piperidin-4-ol. <a href="#">[2]</a>
Flash Point	~168.0 ± 25.1 °C	Predicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol.
pKa	Not available	The pyrimidine and piperidine nitrogens will have distinct basic pKa values.

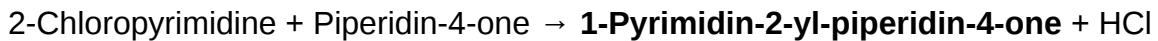
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Pyrimidin-2-yl-piperidin-4-one** is not readily found in the literature. However, based on general synthetic methods for N-aryl piperidin-4-ones, a plausible synthetic route would involve the nucleophilic substitution of a leaving group on the pyrimidine ring by the secondary amine of piperidin-4-one.

## Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 2-chloropyrimidine with piperidin-4-one.

Reaction:

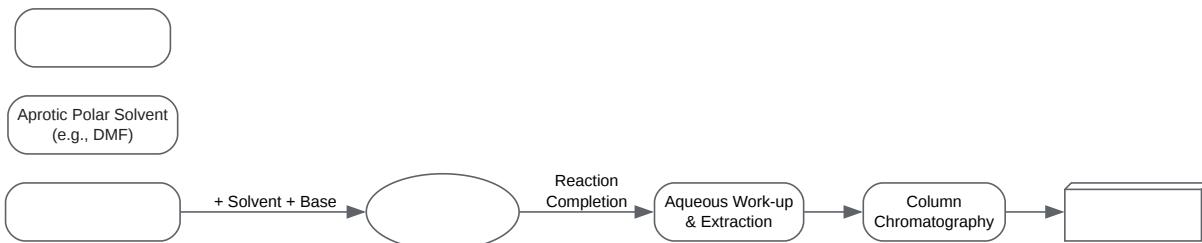


General Experimental Protocol:

- Reaction Setup: To a solution of piperidin-4-one (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
- Addition of Reagent: To the stirred solution, add 2-chloropyrimidine (1 equivalent) portion-wise or as a solution in the reaction solvent.
- Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **1-Pyrimidin-2-yl-piperidin-4-one**.

Diagram of Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **1-Pyrimidin-2-yl-piperidin-4-one**.

## Spectral Data Analysis

While specific spectral data for **1-Pyrimidin-2-yl-piperidin-4-one** is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- **<sup>1</sup>H NMR:** The spectrum would be expected to show signals for the pyrimidine ring protons and the piperidine ring protons. The protons on the carbon adjacent to the nitrogen in the piperidine ring would likely appear as a triplet, and the protons on the carbon adjacent to the carbonyl group would also appear as a triplet. The pyrimidine protons would have characteristic shifts in the aromatic region.
- **<sup>13</sup>C NMR:** The spectrum would show a characteristic signal for the carbonyl carbon of the piperidin-4-one at a downfield shift (typically >200 ppm). Signals for the carbons of the pyrimidine and piperidine rings would also be present in their respective expected regions.
- **IR Spectroscopy:** A strong absorption band corresponding to the C=O stretching of the ketone would be a prominent feature, typically in the range of 1700-1725 cm<sup>-1</sup>. C-N

stretching and aromatic C=C and C=N stretching vibrations would also be observed.

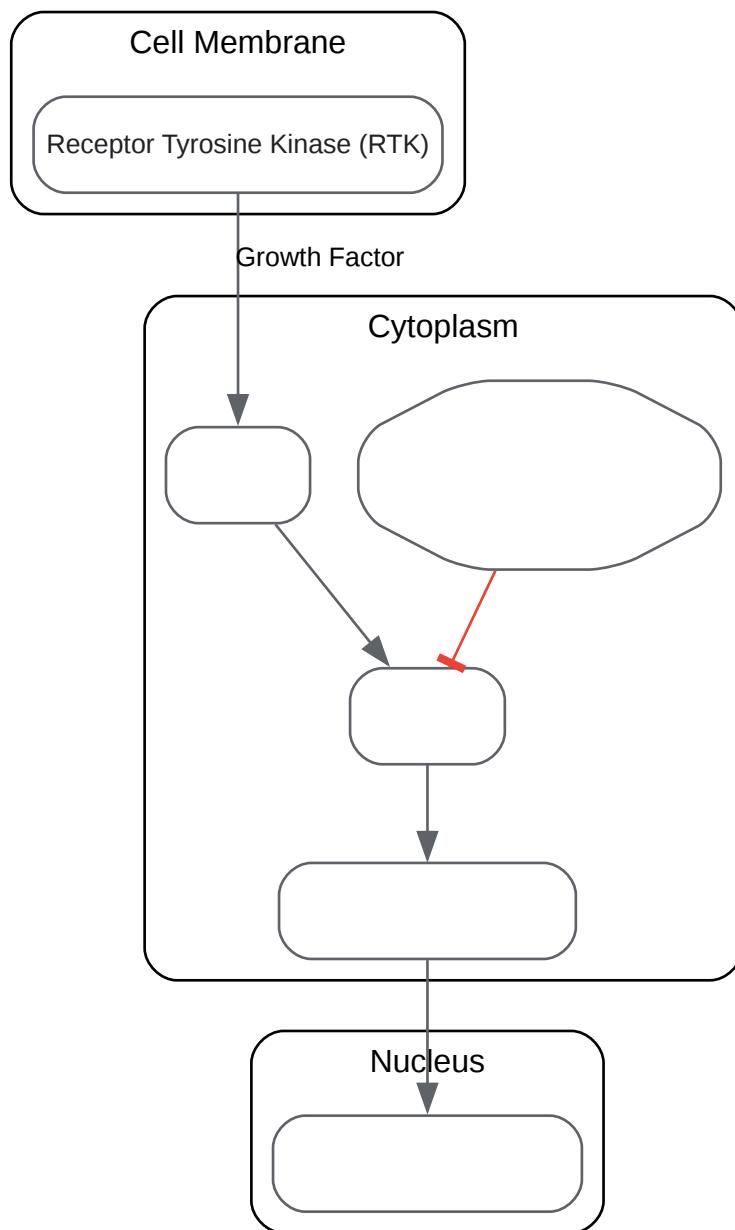
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 177.2. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of small neutral molecules.

## Potential Biological Activity and Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.<sup>[3][4]</sup> The pyrimidine moiety is also a key component of many biologically active compounds, often acting as a hinge-binding motif in kinase inhibitors.

Given the structural features of **1-Pyrimidin-2-yl-piperidin-4-one**, it is plausible that this compound could serve as an intermediate for or a direct modulator of various biological targets. For instance, derivatives of pyrimidinyl-piperidine have been investigated as inhibitors of protein kinases such as Akt, which are crucial nodes in cell signaling pathways regulating growth and survival.<sup>[5]</sup>

### Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

## Conclusion

**1-Pyrimidin-2-yl-piperidin-4-one** is a compound with significant potential for the development of novel therapeutic agents. While a complete experimental characterization is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential biological relevance based on the activities

of structurally related molecules. Further research to fully characterize this compound and explore its pharmacological profile is warranted and could lead to the discovery of new drug candidates. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this promising chemical entity.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Pyrimidin-2-yl-piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039174#physical-and-chemical-properties-of-1-pyrimidin-2-yl-piperidin-4-one>]

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